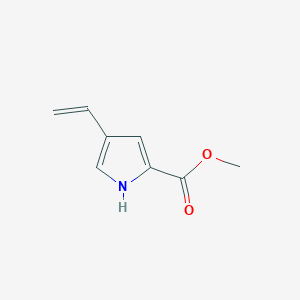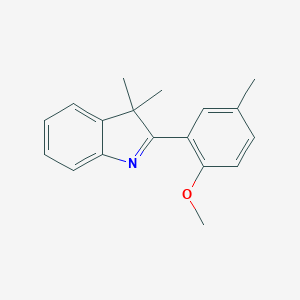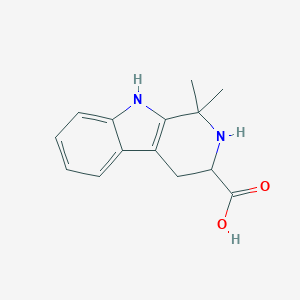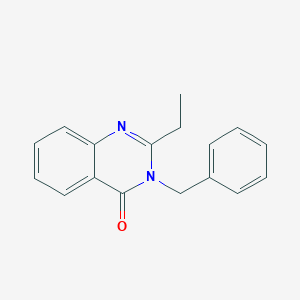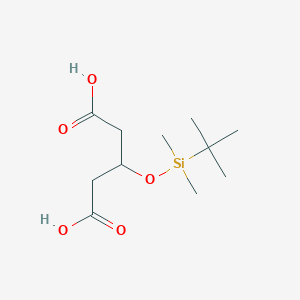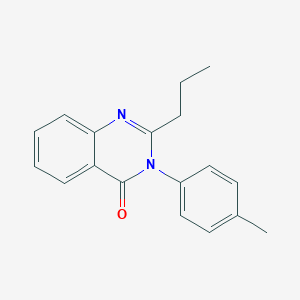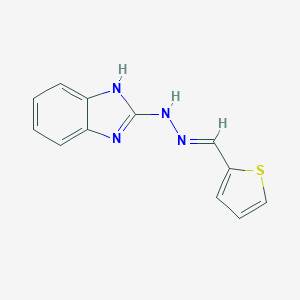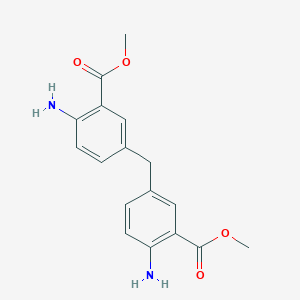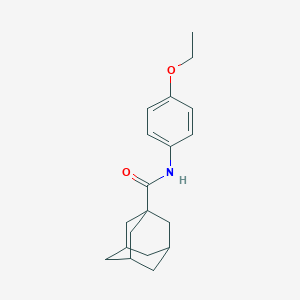
N-(4-ethoxyphenyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)adamantane-1-carboxamide, also known as Memantine, is a synthetic drug that belongs to the class of adamantane derivatives. It has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Memantine acts as an NMDA receptor antagonist, which means it blocks the over-activation of these receptors, preventing the excitotoxicity that can lead to neuronal damage.
Wirkmechanismus
N-(4-ethoxyphenyl)adamantane-1-carboxamide acts as an NMDA receptor antagonist, which means it blocks the over-activation of these receptors, preventing the excitotoxicity that can lead to neuronal damage. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. However, excessive activation of these receptors can lead to neuronal damage and death. N-(4-ethoxyphenyl)adamantane-1-carboxamide binds to the NMDA receptor, preventing the over-activation of these receptors and reducing neuronal damage.
Biochemische Und Physiologische Effekte
N-(4-ethoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and delay disease progression in various neurological disorders. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects. N-(4-ethoxyphenyl)adamantane-1-carboxamide has a long half-life of around 60-80 hours, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-established synthesis method, and its mechanism of action is well-understood. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been extensively studied for its potential therapeutic effects in various neurological disorders, making it a useful tool for studying these disorders. However, N-(4-ethoxyphenyl)adamantane-1-carboxamide has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. N-(4-ethoxyphenyl)adamantane-1-carboxamide also has a relatively low affinity for the NMDA receptor, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)adamantane-1-carboxamide. One area of research is the development of more potent NMDA receptor antagonists that can effectively block the over-activation of these receptors. Another area of research is the investigation of N-(4-ethoxyphenyl)adamantane-1-carboxamide's potential therapeutic effects in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is ongoing research into the optimal dosing and administration of N-(4-ethoxyphenyl)adamantane-1-carboxamide for the treatment of Alzheimer's disease and other neurological disorders.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)adamantane-1-carboxamide involves the reaction between 1-Adamantanecarboxylic acid and 4-Ethoxyaniline. The reaction is carried out in the presence of a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-Dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography or recrystallization to obtain pure N-(4-ethoxyphenyl)adamantane-1-carboxamide. The yield of the synthesis method is around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been studied for its potential therapeutic effects in Parkinson's disease, multiple sclerosis, and other neurological disorders. N-(4-ethoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and delay disease progression in these disorders.
Eigenschaften
CAS-Nummer |
71458-44-1 |
|---|---|
Produktname |
N-(4-ethoxyphenyl)adamantane-1-carboxamide |
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NO2/c1-2-22-17-5-3-16(4-6-17)20-18(21)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
RHGZYQFTYUFLDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Andere CAS-Nummern |
71458-44-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



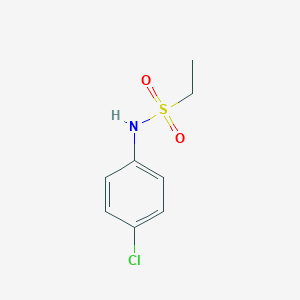
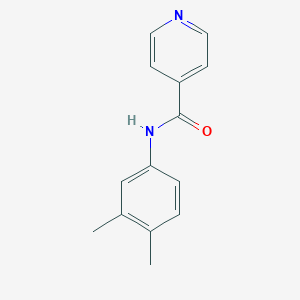


![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
